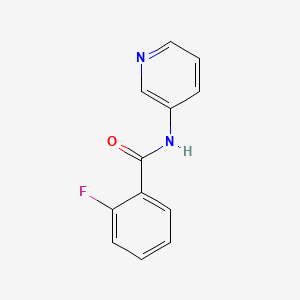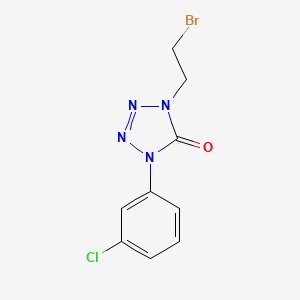
1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole, commonly known as TFB-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and has been extensively studied for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research on triazole derivatives, including compounds structurally related to 1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole, has demonstrated significant antimicrobial and antifungal potentials. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Another study reported the synthesis of new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, exhibiting antifungal activities against yeasts and filamentous fungi, with some compounds showing activities comparable to itraconazole (Eto et al., 2000).
Supramolecular Chemistry and Material Science
Triazole compounds have been highlighted for their role in supramolecular chemistry and material science due to their unique combination of facile accessibility and diverse supramolecular interactions. These interactions have enabled applications in coordination chemistry, anion recognition, catalysis, and photochemistry, far beyond the original scope of click chemistry (Schulze & Schubert, 2014). The fluorination of triazole compounds further influences their supramolecular structure and interaction capabilities, as demonstrated by the structural analysis of fluorinated indazoles (Teichert et al., 2007).
Corrosion Inhibition
Triazole derivatives have been evaluated as corrosion inhibitors, showing effectiveness in protecting materials such as the AA2024 aluminium alloy in neutral chloride solutions. The study indicates that triazole compounds form a protective organic layer on the substrate surface, decreasing the rate of both anodic and cathodic processes involved in corrosion (Zheludkevich et al., 2005).
Quantum Mechanical and Theoretical Studies
Quantum mechanical and theoretical studies have been conducted on triazole derivatives to understand their structural, electronic properties, and potential as corrosion inhibitors. These studies provide insights into the molecular properties that contribute to their biological activities and interaction mechanisms (Gece & Bilgiç, 2009).
Propriétés
IUPAC Name |
1,2,4-triazol-1-yl-(2,3,6-trifluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c1-5-2-6(11)9(13)7(8(5)12)10(17)16-4-14-3-15-16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBYRAUJGWKJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C(=O)N2C=NC=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)


![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)


![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)
![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)
![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)
![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)
